molecular formula C18H18N2O3 B4542768 3-[3-(4-methoxyphenoxy)propyl]-4(3H)-quinazolinone

3-[3-(4-methoxyphenoxy)propyl]-4(3H)-quinazolinone

Cat. No. B4542768
M. Wt: 310.3 g/mol
InChI Key: MWBCFRDWJGEPKC-UHFFFAOYSA-N
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Description

  • 4(3H)-quinazolinone rings are notable for possessing diverse biological activities, including antibacterial, antifungal, antitubercular, antiviral, anticancer, and others (Osarumwense Peter Osarodion, 2023).

Synthesis Analysis

  • 3-[3-(4-methoxyphenoxy)propyl]-4(3H)-quinazolinone and its derivatives can be synthesized using various methods, including cyclocondensation and elimination reactions without the need for heavy-metal catalysts or oxidants (R. Cheng et al., 2014).

Molecular Structure Analysis

  • The molecular structure of quinazolinone derivatives has been confirmed using techniques such as FTIR, NMR, UV spectroscopy, and computational data, including density functional theory (DFT) calculations (M. Sarkar et al., 2021).

Chemical Reactions and Properties

  • Quinazolinone derivatives can undergo various chemical reactions, including reactions with chloroformates and ammonolysis, leading to products with diverse chemical structures (W. Nawrocka, 2009).

Physical Properties Analysis

  • The photophysical properties of quinazolinone derivatives have been investigated, revealing large Stokes shifts and strong emission in specific solvents (T. N. Moshkina et al., 2021).

Chemical Properties Analysis

  • Quinazolinone derivatives exhibit diverse chemical properties, including antimicrobial activities and significant analgesic activities. These properties are influenced by various substituents and modifications in their molecular structure (V. Alagarsamy et al., 2011).

properties

IUPAC Name

3-[3-(4-methoxyphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-14-7-9-15(10-8-14)23-12-4-11-20-13-19-17-6-3-2-5-16(17)18(20)21/h2-3,5-10,13H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBCFRDWJGEPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-methoxyphenoxy)propyl]-4(3H)-quinazolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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